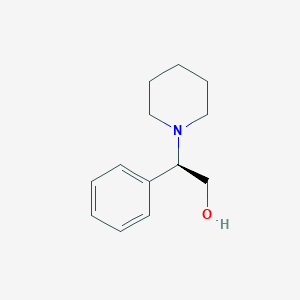

(R)-2-Phenyl-2-piperidinoethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Phenyl-2-piperidinoethanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

(R)-2-Phenyl-2-piperidinoethanol serves as a key building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that enhance biological activity and selectivity.

Antiviral Activity

Research has highlighted the compound's potential as a non-nucleoside inhibitor of viral RNA-dependent RNA polymerases, particularly in the context of measles virus. The compound was identified through high-throughput screening and demonstrated moderate metabolic stability, suggesting its viability for further development as an antiviral agent .

Anticancer Properties

Studies have indicated that derivatives of this compound exhibit significant anticancer activity across various cancer cell lines. For instance, compounds derived from this piperidine scaffold have shown efficacy against breast and lung carcinoma cells by inducing apoptosis through mechanisms such as inhibition of tubulin polymerization .

Synthetic Methodologies

The compound is frequently employed as a precursor in the synthesis of more complex molecules. Its versatility allows chemists to explore various synthetic pathways to create derivatives with enhanced properties.

Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) approaches utilizing this compound have led to the creation of libraries of piperidine-based compounds. These libraries are crucial for exploring new chemical spaces and identifying compounds with desired biological activities .

Catalytic Dynamic Resolution

Recent advancements in catalytic dynamic resolution have enabled the efficient synthesis of enantiopure forms of this compound, which are often essential for achieving specific biological activities .

Biological Activities

The biological profile of this compound derivatives extends beyond antiviral and anticancer properties to include other therapeutic areas.

Anti-inflammatory Effects

Compounds derived from this compound have been investigated for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Neuroprotective Potential

There is emerging evidence that some derivatives may exhibit neuroprotective effects, contributing to their potential use in treating neurodegenerative disorders .

Case Studies

Table 1: Summary of Key Studies Involving this compound Derivatives

化学反応の分析

Esterification and Acylation Reactions

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For example:

-

Reaction with 4-nitrobenzoyl chloride in benzene at 55°C yields l-phenyl-2-piperidinoethyl-4-nitrobenzoate (89% yield) .

-

Acetylation with chloroacetyl chloride in dichloromethane (DCM) and diisopropylethylamine (DIPEA) produces acetylated derivatives, as observed in quinazolinone syntheses .

Key Data:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 4-Nitrobenzoyl chloride | l-Phenyl-2-piperidinoethyl-4-nitrobenzoate | 89% | Benzene, 55°C, 3–4 hours | |

| Chloroacetyl chloride | Acetylated derivatives | 90–97% | DCM, DIPEA, room temp |

Oxidation Reactions

The alcohol moiety can be oxidized to aldehydes or ketones:

-

Enzymatic oxidation using laccases (e.g., Trametes pubescens) with TEMPO and O₂ converts the alcohol to its corresponding aldehyde .

-

Chemical oxidation with CrO₃ or KMnO₄ under acidic conditions is feasible but less selective .

Stereochemical Impact:

-

The R-configuration at C-2 influences reaction rates and selectivity. For example, (R)-enantiomers show 3-fold higher activity in inhibition assays compared to (S)-isomers .

Alkylation and Substitution at Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation with alkyl halides:

-

Reaction with methyl iodide in tetrahydrofuran (THF) using s-BuLi and TMEDA introduces methyl groups, yielding N-alkylated products .

-

Morpholine or thiomorpholine substituents can replace the piperidine ring, altering hydrophobicity and biological activity .

Example Pathway:

text(R)-2-Phenyl-2-piperidinoethanol + MeI → N-Methylated derivative Conditions: THF, −80°C, 3 hours Yield: 71% (96:4 enantiomeric ratio)[11]

Reduction and Hydrogenation

The compound participates in catalytic hydrogenation:

-

Palladium on carbon (5% Pd/C) under 50 psi H₂ reduces nitro groups to amines (e.g., conversion of nitrobenzoate to aminobenzoate derivatives) .

Data from Hydrogenation:

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| l-Phenyl-2-piperidinoethyl-4-nitrobenzoate | 4-Aminobenzoate derivative | 90% | Pd/C, H₂ (50 psi), 24 hours |

Degradation Pathways

Under oxidative conditions (e.g., 96% O₂ with Fe³⁺), the piperidine ring undergoes degradation to form pyrrolidine and ammonia .

Identified Degradation Products:

Biological Activity Modulation

Structural modifications impact bioactivity:

特性

分子式 |

C13H19NO |

|---|---|

分子量 |

205.30 g/mol |

IUPAC名 |

(2R)-2-phenyl-2-piperidin-1-ylethanol |

InChI |

InChI=1S/C13H19NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2/t13-/m0/s1 |

InChIキー |

WBDNHYWAUADMHW-ZDUSSCGKSA-N |

異性体SMILES |

C1CCN(CC1)[C@@H](CO)C2=CC=CC=C2 |

正規SMILES |

C1CCN(CC1)C(CO)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。